3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

anticancer MCF-7 cytotoxicity

This specific dihydropyrazinone (CAS 895122-62-0) is differentiated by its C3 furfurylamino/N1 4-methoxyphenyl substitution pattern; a vector absent in generic analogs like CAS 88066-90-4 or 1713590-09-0. Critical for SAR studies on hydrogen-bonding pharmacophore and conformational flexibility. Recommended for MCF-7 antiproliferative hit confirmation, kinome/GPCR profiling, and as a positive control for parallel C3 diversification libraries. Procure alongside its chloro precursor for downstream synthesis.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 895122-62-0
Cat. No. B2938011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
CAS895122-62-0
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CO3
InChIInChI=1S/C16H15N3O3/c1-21-13-6-4-12(5-7-13)19-9-8-17-15(16(19)20)18-11-14-3-2-10-22-14/h2-10H,11H2,1H3,(H,17,18)
InChIKeyXXXDQBRMHVECOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895122-62-0): Procurement-Relevant Chemical Identity & Scaffold Profile


3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895122-62-0; molecular formula C16H15N3O3; MW 297.31) is a synthetic small molecule built on a 1,2-dihydropyrazin-2-one core, substituted at the N1 position with a 4-methoxyphenyl group and at the C3 position with a furan-2-ylmethylamino moiety [1]. The dihydropyrazinone scaffold is a recognized privileged structure in medicinal chemistry, with literature precedents demonstrating its utility in generating ATP-competitive kinase inhibitors, opioid receptor ligands, and other bioactive chemotypes [2]. The simultaneous presence of a hydrogen-bond-donating secondary amine linker, a furan ring capable of π-stacking, and a methoxyphenyl group amenable to hydrophobic pocket engagement suggests a deliberate design for multi-point target recognition [3].

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one: Why In-Class Compounds Cannot Be Interchanged


Within the dihydropyrazinone chemical space, even ostensibly minor structural modifications produce substantial differences in biological activity profiles. For example, the pyrazin-2(1H)-one scaffold has been exploited to generate both potent FLT3 kinase inhibitors (via pyrido-annulation) and A3 adenosine receptor antagonists (via specific aryl substitution patterns), demonstrating that scaffold alone does not determine target engagement [1][2]. The compound of interest (CAS 895122-62-0) carries a distinct substitution vector — a C3 furfurylamino group combined with an N1 4-methoxyphenyl substituent — which is absent from the nearest commercially available analogs such as 5-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 88066-90-4, MW 202.21) and 1-(4-methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one (CAS 1713590-09-0, MW 286.33) . The presence or absence of the furfurylamino linker cannot be treated as a conservative substitution; it alters both the hydrogen-bonding pharmacophore and the conformational flexibility at the C3 position, two parameters that SAR studies in dihydropyrazinone-derived opioid ligands have shown to be critical determinants of receptor affinity and selectivity [3]. Procurement of a generic dihydropyrazinone in place of this specific compound therefore constitutes an unvalidated structural change with unpredictable biological consequences.

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one: Quantitative Differentiation Evidence Against Closest Analogues


Antiproliferative Activity Against MCF-7 Breast Cancer Cells Versus Untreated Control

In vitro cytotoxicity screening against the human breast adenocarcinoma cell line MCF-7 demonstrated that treatment with 3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 895122-62-0) reduced cell viability with an IC50 value of 15 µM. Flow cytometry analysis confirmed an increased rate of apoptosis in treated cells compared to untreated vehicle controls . Published quantitative data for the closest commercially available analogue, 1-(4-methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one (CAS 1713590-09-0, the piperazinyl congener), are not available in peer-reviewed literature, creating a data gap that precludes direct potency ranking. However, the furfurylamino moiety present in CAS 895122-62-0 — but absent in CAS 1713590-09-0 — represents an entirely different hydrogen-bonding pharmacophore; piperazine is a flexible, basic, secondary-amine-containing ring, whereas the furfurylamino group provides a neutral, conformationally distinct linker with capacity for furan ring π-stacking interactions. SAR precedent from dihydropyrazinone-derived opioid ligands demonstrates that exchanging an aminoalkyl side chain at the C3 position produces statistically significant shifts in receptor binding affinity (ΔKi > 10-fold in multiple cases) [1].

anticancer MCF-7 cytotoxicity apoptosis

Chemical Diversity of the Dihydropyrazinone Scaffold: Functional Group Differentiation Versus Core Isomers

A systematic scaffold comparison reveals that CAS 895122-62-0 is one of only a small number of commercially catalogued dihydropyrazinones bearing the 3-(furan-2-ylmethyl)amino substitution pattern. The most common commercially available analogues in the 1-(4-methoxyphenyl)-dihydropyrazinone series are: (a) 5-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one (CAS 88066-90-4, MW 202.21 g/mol) — a regioisomer carrying the aryl group at C5 rather than N1, which fundamentally alters the electronic distribution of the heterocyclic core ; (b) 1-(4-methoxyphenyl)-3-(piperazin-1-yl)pyrazin-2(1H)-one (CAS 1713590-09-0, MW 286.33 g/mol) — a congener differing at the C3 substituent, where a piperazine replaces the furfurylamino moiety ; and (c) 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one (CAS not assigned, MW 236.65 g/mol) — an electrophilic variant with a chloro leaving group at C3 suitable for nucleophilic displacement chemistry but incompatible with biological screening due to reactivity . The target compound CAS 895122-62-0 (MW 297.31 g/mol) is distinguished from all three by the furfurylamino pharmacophore, which provides a unique combination of hydrogen-bond donor (NH), hydrogen-bond acceptor (furan oxygen), and aromatic π-surface unavailable in any listed comparator. Class-level SAR evidence from pyrazin-2(1H)-one-based kinase inhibitors indicates that analogous N-aryl substitution combined with C3-aminoalkyl decoration is a recurring motif in ATP-competitive inhibitor design [1].

chemical diversity scaffold decoration furfurylamino SAR

Physicochemical Property Differentiation: cLogP and Hydrogen-Bonding Capacity Versus Commercial Analogues

Computed physicochemical parameters reveal that the target compound occupies a distinct property space relative to its nearest commercial analogues. CAS 895122-62-0 features one hydrogen-bond donor (the furfurylamino NH) and five hydrogen-bond acceptors (three from the pyrazinone core, one from the furan oxygen, one from the methoxy group), giving a HBD/HBA profile of 1/5. In contrast, the piperazinyl analogue CAS 1713590-09-0 presents HBD = 1 (piperazine NH) and HBA = 5, but the piperazine NH is significantly more basic (calculated pKa ~8–9) than the furfurylamino NH (estimated pKa ~4–5 for an anilino-type amine adjacent to a pyrazinone), leading to profoundly different ionization states at physiological pH [1]. The C5-aryl regioisomer CAS 88066-90-4 (HBD = 1, HBA = 3) has reduced hydrogen-bond acceptor capacity, which may limit binding to targets requiring multi-point H-bond recognition. The cLogP of the target compound is predicted to be approximately 2.0–2.5 (furan contribution moderating lipophilicity vs a purely aromatic substituent), whereas the piperazinyl analogue is expected to be more hydrophilic (cLogP ~1.0–1.5) due to the basic amine. Published SAR from pyrazin-2(1H)-one A3 adenosine receptor antagonists demonstrates that lipophilicity differences of ΔcLogP ≈ 0.5–1.0 produce measurable shifts in target binding and off-target selectivity profiles .

physicochemical properties cLogP HBD drug-likeness permeability

Combinatorial Chemistry and Library Synthesis Utility: Versatile C3 Functionalization Handle

The 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one (MW 236.65 g/mol) serves as a direct synthetic precursor for nucleophilic aromatic substitution at the electron-deficient C3 position of the pyrazinone ring . While the chloro precursor enables diversification, it requires an additional synthetic step and purification to generate each new analogue. CAS 895122-62-0, as the pre-formed furfurylamino derivative, offers an immediate screening-ready compound. For medicinal chemistry teams evaluating the dihydropyrazinone scaffold as a kinase inhibitor or GPCR modulator chemotype, access to both the chloro precursor (for library synthesis) and the pre-functionalized analogue (for rapid biological validation) provides complementary capability. Published methodology on diversity-oriented synthesis of substituted pyrazin-2(1H)-ones using Ugi multicomponent reactions followed by post-condensation cyclization demonstrates that the C3 position is the primary vector for introducing structural diversity [1]. The furfurylamino group in CAS 895122-62-0 represents one specific diversity element that would require separate synthetic effort to access from the chloro intermediate, justifying procurement of the pre-formed compound for initial screening while reserving the chloro analogue for focused library expansion around validated hits.

combinatorial chemistry library synthesis building block derivatization medicinal chemistry

3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one: Recommended Application Scenarios Grounded in Evidence


Oncology Hit-Finding: Primary Cytotoxicity Screening in Breast Cancer Cell Line Panels

Based on the demonstrated MCF-7 antiproliferative activity (IC50 = 15 µM with apoptosis induction), CAS 895122-62-0 is suitable as a starting point for hit-finding campaigns targeting breast cancer . The compound can serve as a reference standard for: (i) screening against expanded breast cancer panels (e.g., MDA-MB-231, T47D, BT-474) to assess subtype selectivity; (ii) counter-screening against non-transformed mammary epithelial lines (e.g., MCF-10A) to establish a preliminary therapeutic window; and (iii) evaluating synergy with standard-of-care agents (doxorubicin, paclitaxel) in combination viability assays. For procurement, the compound is recommended as a tool for preliminary target deconvolution studies — specifically, kinome profiling or GPCR panel screening — given the class-level precedent for dihydropyrazinones as kinase inhibitors [1].

Med Chem SAR Expansion: Exploring the C3 Furfurylamino Pharmacophoric Vector

The compound is uniquely positioned for structure-activity relationship (SAR) studies focused on the C3 substituent of the N1-(4-methoxyphenyl)-dihydropyrazinone scaffold. Since the nearest commercial analogue carries a piperazine at C3 (CAS 1713590-09-0) , comparative biological profiling of the two compounds across a common assay panel would directly establish the contribution of the furfurylamino vs piperazinyl pharmacophore to target engagement, selectivity, and cellular potency. This two-compound mini-SAR matrix provides a higher-resolution starting point for hit triage than either compound alone, and procurement of both is recommended for any group initiating a dihydropyrazinone-based discovery program.

Chemical Biology Tool Compound: Kinase or GPCR Target Identification

Given the dihydropyrazinone scaffold's established role in ATP-competitive kinase inhibition and adenosine receptor modulation [1][2], CAS 895122-62-0 is recommended for deployment in chemoproteomics or thermal shift assay (CETSA) workflows to identify its cellular target(s). The compound's favorable predicted physicochemical profile (cLogP ~2.0–2.5; neutral at physiological pH) supports passive cell permeability, an essential attribute for target engagement studies in intact cells. Procurement should be accompanied by acquisition of an inactive or structurally distinct negative control (e.g., the C5-aryl regioisomer CAS 88066-90-4) to enable rigorous interpretation of target identification experiments.

Building Block Procurement for Parallel Library Synthesis

For groups maintaining an in-house screening collection, CAS 895122-62-0 offers value as both a direct screening member and as a structural blueprint for library design. The 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one precursor enables diversification at the C3 position via nucleophilic displacement with amine libraries , while CAS 895122-62-0 itself serves as the validated positive control for any resulting compound series. Procurement strategy: acquire the furfurylamino compound in screening-grade quantity (5–25 mg) and the chloro precursor in building-block quantity (100–500 mg) to support both immediate biological assessment and downstream library production.

Quote Request

Request a Quote for 3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.